3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid is an organic compound that features a trifluoromethyl group and a chloro-methylphenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-4-methylphenylboronic acid and 5-trifluoromethylbenzoic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 2-chloro-4-methylphenylboronic acid and 5-trifluoromethylbenzoic acid in the presence of a palladium catalyst and a base. This reaction forms the desired biaryl compound.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the chloro group.
Oxidation and Reduction Products: Various oxidized or reduced forms of the compound.
Coupling Products: More complex biaryl or polyaryl compounds.
Scientific Research Applications
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Industrial Chemistry: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the chloro-methylphenyl group can contribute to binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-methylphenyl)-benzoic acid: Lacks the trifluoromethyl group, which may affect its chemical properties and applications.
3-(4-Methylphenyl)-5-trifluoromethylbenzoic acid: Lacks the chloro group, which may influence its reactivity and biological activity.
3-(2-Chloro-phenyl)-5-trifluoromethylbenzoic acid: Lacks the methyl group, which can alter its physical and chemical properties.
Uniqueness
3-(2-Chloro-4-methylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both the trifluoromethyl and chloro-methylphenyl groups
Properties
IUPAC Name |
3-(2-chloro-4-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-2-3-12(13(16)4-8)9-5-10(14(20)21)7-11(6-9)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDIQOLVMQHXBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690256 |
Source
|
Record name | 2'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-20-0 |
Source
|
Record name | 2'-Chloro-4'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30690256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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